![molecular formula C25H21ClO6 B4616311 6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical reactions, focusing on building the chromene core and subsequently introducing various substituents to achieve desired properties. Techniques such as microwave-assisted synthesis have been reported to efficiently yield chromene derivatives, highlighting the role of innovative synthetic methodologies in enhancing reaction efficiencies and product yields (El Azab, Youssef, & Amin, 2014).
Molecular Structure Analysis
The crystal structure analyses of chromene derivatives reveal significant details about their molecular configurations, including bond lengths, angles, and conformations. These structural parameters are crucial for understanding the compound's reactivity and interactions with biological targets. Studies have detailed the crystal structures of related chromene compounds, showcasing the diversity in their molecular architectures and the impact of substituents on their overall structure (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction processes. These reactions are pivotal in modifying the chromene core and introducing functional groups that enhance the compound's biological activity and solubility. The reactivity of these compounds towards different chemical reagents provides insights into their chemical properties and potential as synthetic intermediates (Ali, Assiri, Ibrahim, & Yahia, 2020).
Physical Properties Analysis
The physical properties of chromene derivatives, including their melting points, solubility, and crystalline structures, are influenced by their molecular composition and structural features. These properties are essential for determining the compound's suitability for various applications, including its formulation into pharmaceutical agents. Investigations into the crystallography of chromene derivatives provide valuable data on their physical characteristics and how these may be optimized for specific uses (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Chemical Properties Analysis
The chemical properties of chromene derivatives, such as their acidity, basicity, and reactivity towards various organic and inorganic reagents, are fundamental aspects that determine their chemical behavior and potential applications. These properties are directly related to the compound's molecular structure, particularly the electron distribution within the chromene core and the nature of its substituents. Understanding these properties is crucial for the development of chromene-based compounds with tailored functionalities for specific applications (Ramagiri & Vedula, 2014).
Scientific Research Applications
Environmental Persistence and Exposure
Research into organochlorine compounds often focuses on their environmental persistence and bioaccumulation. Studies have analyzed the presence of various organochlorines, such as hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs), in human breast milk, indicating widespread exposure due to the persistent nature of these chemicals. The environmental persistence of these compounds raises concerns about long-term exposure and bioaccumulation in ecosystems and humans.
Health Impacts
Several studies have explored the health impacts of exposure to organochlorine compounds. For instance, exposure to certain PCBs and DDT (dichlorodiphenyltrichloroethane) metabolites has been linked to adverse effects on neurodevelopment in infants and children. Additionally, the potential for these compounds to disrupt endocrine function or contribute to other health issues, such as reproductive toxicity and carcinogenicity, is a significant area of research. The concerns about health impacts are particularly relevant for compounds with structural or functional similarities within the organochlorine family.
Risk Assessment and Regulation
Given the concerns surrounding organochlorine compounds, significant research efforts are directed towards risk assessment and regulation. This includes evaluating the levels of these compounds in the environment and biological samples, understanding their toxicological profiles, and developing guidelines to protect human health and the environment. Studies aim to inform regulatory policies and reduce human exposure to potentially harmful chemicals.
For detailed research on specific organochlorine compounds and their environmental and health impacts, please refer to these studies:
- (Czaja et al., 1999)
- (Kunisue et al., 2006)
- (Norén & Meironyte, 2000)
properties
IUPAC Name |
6-[(2-chlorophenyl)methoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO6/c1-28-23-10-16(11-24(29-2)25(23)30-3)22-13-20(27)18-12-17(8-9-21(18)32-22)31-14-15-6-4-5-7-19(15)26/h4-13H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXKULSJRYSLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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